molecular formula C6H3Cl2N3 B1625293 2-Azido-1,3-dichloro-benzene CAS No. 57341-09-0

2-Azido-1,3-dichloro-benzene

Cat. No. B1625293
CAS RN: 57341-09-0
M. Wt: 188.01 g/mol
InChI Key: BYRWOSJFHWKXET-UHFFFAOYSA-N
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Description

2-Azido-1,3-dichloro-benzene is a chemical compound . It is also known as Benzene, 2-azido-1,3-dichloro- .


Synthesis Analysis

Organic azides can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base was important in the diazo-transfer reaction .


Molecular Structure Analysis

The molecular formula of 2-Azido-1,3-dichloro-benzene is C6H3Cl2N3 . More details about its structure can be found in the references .


Chemical Reactions Analysis

The diazo-transfer reaction mechanism was explained with the help of the results of X-ray single crystal structural analysis and geometry optimization using density functional theory .

Scientific Research Applications

Thermal Decomposition and Synthesis

  • Synthesis and Decomposition of Nitro-chloro-azido Benzenes : Research by Şen et al. (2014) explored the thermal decomposition of nitro-chloro-azido benzenes synthesized from 1,2-Dichloro benzene. This study provided insights into the synthesis process and the thermal behavior of these compounds, which could inform the development of materials with specific thermal properties (Şen et al., 2014).

Corrosion Inhibition

  • Inhibitory Activity Against Acidic Corrosion of Steels : A study by Negrón-Silva et al. (2013) focused on synthesizing 1,4-disubstituted 1,2,3-triazoles from azidomethyl-benzenes, demonstrating potential applications in inhibiting acidic corrosion of steels. This research has implications for protecting materials in corrosive environments (Negrón-Silva et al., 2013).

Organic/Inorganic Hybrid Materials

  • Development of Organic/Inorganic Hybrid Materials : The synthesis and characterization of organic/inorganic hybrid structures involving azido compounds were described by Marwitz et al. (2009), highlighting the fundamental and applied aspects of such materials in chemistry and materials science (Marwitz et al., 2009).

Magnetic Materials

  • Synthesis of Azido-Cobalt(II) Coordination Polymer : Research by Ma et al. (2018) introduced a novel azido-cobalt(II) compound with unique magnetic properties. This study opens avenues for creating magneto-energetic materials that combine magnetic functionality with high-energy characteristics, offering potential applications in data storage and sensing technologies (Ma et al., 2018).

Environmental Applications

  • Degradation of Azo Dyes : The catalytic activity of azido compounds in the degradation of azo dyes was explored by Hua et al. (2013), presenting a method for the efficient removal of dyes from wastewater, thus contributing to environmental remediation efforts (Hua et al., 2013).

Safety And Hazards

The safety data sheet for similar compounds suggests that they should be handled with care. They are considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides .

properties

IUPAC Name

2-azido-1,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRWOSJFHWKXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469234
Record name 2-Azido-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1,3-dichloro-benzene

CAS RN

57341-09-0
Record name 2-Azido-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,6-dichloroaniline (100 g, 617 mmol) in MTBE (1 L) is added via addition funnel over 30 minutes to commercial hydrogen chloride (600 mL). The white suspension is stirred 15 minutes and is cooled to 0° C. A solution of sodium nitrite (42.5 g, 617 mmol) in water (150 mL) is added dropwise via addition funnel. After stirring at 0° C. for 30 minutes, a solution of sodium azide (40.1 g, 617 mmol) in water (150 mL) is added. After the addition is completed (45 minutes), the mixture is stirred at 5-10° C. for 30 minutes. The reaction mixture is basified (pH 12) with 50% aq. NaOH, and is stirred for 30 more minutes. The phases are separated and the aqueous layer is extracted three times with MTBE. The combined organic layers are dried over magnesium sulfate and filtered. Toluene (1 L) is added to the organic layer and the solution is concentrated under reduced pressure to a volume of 760 mL to yield the title compound (115 g, 100% conversion, 0.8M solution) as a toluene solution. ES/MS m/e 188 (M+1).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
40.1 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 2,6-dichloroaniline (2.00 g) in ethyl acetate (40 mL) is added concentrated hydrochloric acid (12 mL). The reaction is stirred for 10 min. To this solution is added a solution of sodium nitrite (2.55 g) in water (7.5 mL) over 3 min. Upon completion of the addition, the reaction is stirred for an additional 30 min. A solution of sodium azide (2.41 g) in water (8 mL) is added over 5 min. After 30 min, pH 7 buffer (50 mL) is added and the reaction is transferred to a separatory funnel. The layers are separated and the aqueous layer is extracted with ethyl acetate. The organic layers are combined and washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the title compound (2.11 g). 1H NMR (400 MHz, CDCl3) δ 7.3-7.27 (d, 2H), 7.07-7.02 (t, 1H)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Quantity
2.41 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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